molecular formula C34H40N4O7S B2447823 Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine CAS No. 1820590-35-9

Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine

Cat. No.: B2447823
CAS No.: 1820590-35-9
M. Wt: 648.78
InChI Key: WPRXLGAEYFYLRJ-UHFFFAOYSA-N
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Description

Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is a synthetic compound used primarily in the field of proteomics research. It is characterized by its molecular formula C34H40N4O7S and a molecular weight of 648.77 g/mol . This compound is typically used as a building block in peptide synthesis, particularly in the creation of arginine-rich peptides due to its guanidino group.

Properties

IUPAC Name

2-[3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O7S/c1-20-21(2)31(22(3)27-17-34(4,5)45-30(20)27)46(42,43)37-32(35)36-15-10-16-38(18-29(39)40)33(41)44-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28H,10,15-19H2,1-5H3,(H,39,40)(H3,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRXLGAEYFYLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCN(CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine involves multiple steps, starting with the protection of the amino group of glycine using the Fmoc (9-fluorenylmethoxycarbonyl) group. The guanidino group is protected with the Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group to prevent unwanted side reactions. The synthesis typically involves the following steps:

    Fmoc Protection: Glycine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-glycine.

    Coupling Reaction: The Fmoc-glycine is then coupled with 3-(n’-pbf-guanidino)-propylamine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction times. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Orthogonal Deprotection Reactions

This compound features two acid-labile protecting groups (Fmoc, Pbf) and a reactive guanidino-propylglycine backbone.

Fmoc Group Removal

Reaction: Base-induced cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Conditions:

  • 20–30% piperidine in DMF (v/v)

  • Room temperature, 10–30 min

Mechanism:

FmocBaseCO2+9-methylene-fluorene+Free amine\text{Fmoc} \xrightarrow{\text{Base}} \text{CO}_2 + \text{9-methylene-fluorene} + \text{Free amine}

The reaction generates a yellow intermediate (9-methylene-fluorene), enabling UV monitoring .

Pbf Group Cleavage

Reaction: Acidolytic removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
Conditions:

  • 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H2_2O

  • 1–3 hrs at room temperature

Mechanism:
Protonation of the sulfonamide nitrogen followed by nucleophilic attack by water, releasing the guanidine group .

Table 1: Deprotection Parameters

Protecting GroupReagentTimeKey ByproductMonitoring Method
FmocPiperidine/DMF10–30 min9-methylene-fluoreneUV-VIS (300 nm)
PbfTFA/TIS/H2_2O1–3 hrsSulfonic acidHPLC/MS

Peptide Coupling Reactions

The glycine moiety participates in standard solid-phase peptide synthesis (SPPS) via carbodiimide-mediated activation.

Activation and Coupling

Reagents:

  • HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

Typical Protocol:

  • Dissolve 4 eq this compound in DMF.

  • Add 4 eq HBTU/HOBt and 8 eq DIPEA.

  • React with resin-bound peptide for 1–2 hrs .

Coupling Efficiency:

  • 98% yield under double coupling protocols .

  • Steric hindrance from the Pbf group may require extended coupling times for long peptides .

Acid Sensitivity

  • Pbf Stability: Degrades in >50% TFA after 3 hrs .

  • Guanidine Stability: The propylguanidine side chain resists racemization under standard SPPS conditions (pH 8–9) .

Base Sensitivity

  • Fmoc Stability: Stable in 0.1 M NaOH (24 hrs) but decomposes in stronger bases .

Compatibility with Bioconjugation

  • Reacts with maleimide-functionalized biomolecules via thiol-Michael addition when deprotected .

Drug Delivery Systems

Conjugates with polyethylene glycol (PEG) via NHS ester chemistry for improved pharmacokinetics .

Table 2: Reaction Yield Under Varied Conditions

Reaction TypeTemperatureTimeYield (%)Purity (HPLC)Source
Fmoc Deprotection25°C20 min99.5>98
Pbf Cleavage25°C2 hrs9597
HBTU-Mediated Coupling25°C1.5 hrs98.2>99

This compound’s orthogonal reactivity enables precise control in synthesizing complex biomolecules, particularly in oncology-targeted therapies . Its stability under SPPS conditions and compatibility with diverse conjugation strategies make it indispensable in modern peptide engineering.

Scientific Research Applications

Peptide Synthesis

Fmoc-N-[3-(N'-Pbf-guanidino)-propyl]-glycine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and coupling reactions, enabling the formation of complex peptide sequences. This compound is particularly useful for synthesizing peptides that require the incorporation of guanidino groups, which are essential for biological activity in therapeutic contexts .

Drug Development

The compound plays a significant role in the development of novel therapeutic agents. Its guanidino group enhances interactions with biological targets, making it suitable for designing drugs aimed at specific diseases, including cancer and infectious diseases. Researchers utilize this compound to explore new drug candidates that leverage its unique properties to improve efficacy and reduce side effects .

Bioconjugation

In bioconjugation processes, this compound is used to link biomolecules, enhancing drug delivery systems. This application is critical in developing targeted therapies where the precise delivery of therapeutic agents to specific cells or tissues is necessary. The ability to modify biomolecules with this compound allows for improved efficacy and reduced systemic toxicity .

Molecular Biology Research

The compound aids in studying protein interactions and functions, providing insights into complex biological systems and disease mechanisms. By incorporating this compound into peptides, researchers can investigate how proteins interact with one another and how these interactions can be manipulated for therapeutic benefits .

Custom Synthesis Services

Companies specializing in custom chemical synthesis utilize this compound to meet specific research needs. The versatility of this compound allows for tailored solutions in various applications, addressing unique challenges faced by researchers in different fields .

Case Studies and Research Findings

  • Therapeutic Peptides : In a study focusing on the design of peptide-based inhibitors targeting specific enzymes, researchers successfully incorporated this compound into their peptide sequences. The resulting peptides demonstrated enhanced binding affinity due to the guanidino group's interaction capabilities.
  • Cancer Research : A recent investigation into targeted cancer therapies utilized this compound to develop peptides that selectively bind to cancer cell receptors. The study highlighted the potential of these peptides to deliver cytotoxic agents directly to tumors while minimizing damage to healthy tissues .
  • Infectious Disease Treatment : Another study explored the use of this compound in synthesizing peptides that inhibit viral replication. The findings indicated that these peptides could effectively disrupt viral entry mechanisms, showcasing their potential as antiviral agents .

Mechanism of Action

The mechanism of action of Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine involves its incorporation into peptides, where the guanidino group can interact with various molecular targets. The guanidino group is known for its ability to form hydrogen bonds and electrostatic interactions, which are crucial in binding to biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-arginine: Another Fmoc-protected amino acid with a guanidino group.

    Fmoc-lysine: Similar in structure but with an amino group instead of a guanidino group.

Uniqueness

Fmoc-n-[3-(n’-pbf-guanidino)-propyl]-glycine is unique due to its specific structure, which allows for the incorporation of a guanidino group into peptides without interference from side reactions. This makes it particularly useful in the synthesis of arginine-rich peptides, which have unique biological properties.

Biological Activity

Fmoc-n-[3-(N'-Pbf-guanidino)-propyl]-glycine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C34H40N4O7S
Molecular Weight: 648.77 g/mol
Purity Limit: ≥ 98% (HPLC)
Melting Point: 183-188 °C
Storage Conditions: Store at 0-8 °C

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a guanidino moiety, and a propyl chain, which contribute to its unique properties and biological interactions.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The key steps include:

  • Fmoc Protection: The amino group of glycine is protected using the Fmoc group.
  • Guanidinylation: The guanidino group is introduced through coupling with N'-Pbf-guanidine.
  • Cleavage and Purification: The final compound is cleaved from the resin and purified by HPLC.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Protein Arginine Methyltransferases (PRMTs): The compound has been shown to inhibit PRMTs, which play critical roles in regulating gene expression and cellular signaling pathways .
  • Cell Proliferation Inhibition: Studies indicate that it can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties .

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the effects of this compound on various cancer cell lines, revealing an IC50 value of 11 µM against specific targets . This indicates significant potency in inhibiting cell growth.
  • Antimicrobial Properties:
    • Preliminary investigations suggest that this compound exhibits antimicrobial activity, although further studies are necessary to elucidate the specific mechanisms involved .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50/EC50 (µM)Biological Activity
This compoundStructure11PRMT inhibition, anticancer
Compound AStructure7.4Cytotoxicity against cancer cells
Compound BStructure>100No significant activity

This table highlights the comparative potency of this compound against other compounds in similar studies.

Q & A

Q. Critical Considerations :

  • Purity : Post-synthesis HPLC (≥98% purity, C18 column, 0.1% TFA in H2O/MeCN gradient) .
  • Storage : Store the final compound at 2–8°C in airtight, light-protected containers to prevent degradation .

Basic: How should researchers characterize the purity and identity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+: calculated based on C23H27N5O6S, ~525.6 g/mol). Discrepancies ≥0.1 Da require re-analysis .
  • HPLC : Reverse-phase chromatography (e.g., 0.1% TFA in H2O/MeCN, 220 nm detection) to assess purity. A single peak with ≥98% area indicates acceptable purity .
  • NMR : 1H/13C NMR to verify structural integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm; Pbf-guanidine protons at δ 1.2–2.5 ppm) .

Q. Data Contradiction Analysis :

  • If MS shows multiple adducts, check salt contaminants (e.g., residual TFA) and repurify via precipitation .

Advanced: What experimental strategies mitigate steric hindrance during the incorporation of this compound into peptide sequences?

Methodological Answer:
Steric hindrance from the Pbf-guanidino group can reduce coupling efficiency. Mitigation strategies include:

  • Double Coupling : Repeat the coupling step with fresh reagents.
  • Elevated Temperature : Perform reactions at 40–50°C to enhance kinetics .
  • Microwave-Assisted SPPS : Shorten coupling times (10–20 min) with controlled microwave energy (20–50 W) .
  • Alternative Coupling Reagents : Use COMU or PyAOP, which exhibit higher activation efficiency than HBTU .

Q. Contradiction Note :

  • reports Fmoc stability under basic conditions, but side-chain instability in suggests modified protocols for guanidine-containing residues .

Advanced: What role does this compound play in modulating glycine transporter (GLYT) activity in neurological research?

Methodological Answer :
The guanidino group mimics endogenous glycine, potentially acting as a GLYT1 inhibitor. Experimental approaches include:

  • Radiolabeled Uptake Assays : Use 3H-glycine to measure inhibition kinetics (IC50) in transfected cells (e.g., HEK293-GLYT1) .
  • Electrophysiology : Assess NMDA receptor potentiation in neuronal cultures via patch-clamp (enhanced NMDA currents indicate GLYT1 blockade) .

Q. Key Finding :

  • NFPS (a related sarcosine derivative) shows IC50 ~10 nM for GLYT1, suggesting structural analogs like this compound may require similar optimization .

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